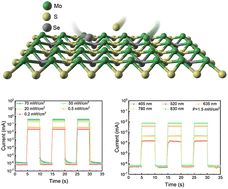An ultrafast and self-powered MoSxSe2−x/Si photodetector with high light-trapping structures and a SiOx interface layer†
Nanoscale Pub Date: 2023-11-14 DOI: 10.1039/D3NR03845A
Abstract
MoSxSe2−x nanofilms, as a typical metal dichalcogenide, have attracted great interest, due to their adjustable bandgap and distinctive electronic and optical properties. However, the inherent bandgap of MoSxSe2−x and the strong interface recombination impede the actualization of a high-sensitivity photodetector (PD). Few-layer MoSxSe2−x nanofilms were prepared with vertically orientation at 450 °C, which would be a less restrictive choice of substrates. Herein, a self-powered MoSxSe2−x/SiOx/Si photodetector was fabricated which exhibits unprecedented performance with excellent reproducibility and stability from 405 nm to 980 nm, a high responsivity (0.450 A W−1), normalized detectivity (4.968 × 1012 Jones) and ultrafast photoresponse (τr = 1.20 μs, τf = 4.92 μs) at zero bias under 980 nm incident laser illumination with a density of 200 μW cm−2. Significantly, the self-powered PD is capable of detecting ultraweak IR signals below 200 μW cm−2 with high on–off ratios. More importantly, an oxidized atomic layer is generated through the wet oxidation in the Piranha solution. The PD can work well at high frequencies even at 100 kHz, which shows its potential application in high-frequency photoelectric devices and health monitors. Summing up, this work not only suggests that an ultrathin SiOx interface layer can reduce carrier recombination via simple interface engineering, but also proposes a novel strategy for the preparation of high-performance and low-cost optoelectronic devices.


Recommended Literature
- [1] Front cover
- [2] Robust band gap of TiS3 nanofilms
- [3] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [4] YAG phosphor with spatially separated luminescence centers†
- [5] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [6] Annual Report of the Council: March, 1965
- [7] A systematic study on molecular planarity and D–A conformation in thiazolothiazole- and thienylenevinylene-based copolymers for organic field-effect transistors†
- [8] High performance D-type plastic fiber SPR sensor based on a hyperbolic metamaterial composed of Ag/MgF2†
- [9] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [10] Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines†

Journal Name:Nanoscale
Research Products
-
6-Deschloro Cyproterone Acetate
CAS no.: 2701-50-0
-
CAS no.: 3270-25-5
-
CAS no.: 352-97-6
-
Methyl 4-hydroxy-3-nitrobenzoate
CAS no.: 99-42-3
-
CAS no.: 2516-40-7
-
CAS no.: 102-07-8
-
CAS no.: 115-22-0
-
CAS no.: 2602-61-1









